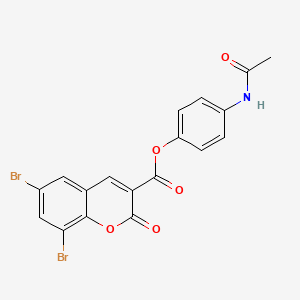

4-acetamidophenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

Description

4-Acetamidophenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a brominated chromene derivative featuring a 2-oxo-2H-chromene core substituted with bromine atoms at positions 6 and 8, an acetamidophenyl ester at position 3, and a ketone group at position 2. Structural characterization of such compounds typically employs X-ray crystallography, often utilizing SHELX software for refinement and Mercury for visualization .

Properties

IUPAC Name |

(4-acetamidophenyl) 6,8-dibromo-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Br2NO5/c1-9(22)21-12-2-4-13(5-3-12)25-17(23)14-7-10-6-11(19)8-15(20)16(10)26-18(14)24/h2-8H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLERTJFOQPJJGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Br2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamidophenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine in acetic acid for bromination and various organic solvents for subsequent steps .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions: 4-Acetamidophenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-Acetamidophenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-acetamidophenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the biological context, but common targets include enzymes involved in oxidative stress and cell signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Chromene Compounds

Substituent Effects on Physicochemical Properties

The bromine atoms at positions 6 and 8 increase molecular weight (MW = 485.1 g/mol) and lipophilicity (clogP ≈ 3.2), contrasting with simpler chromenes like 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime (MW = 261.2 g/mol, clogP ≈ 1.8) .

Table 1: Key Properties of Chromene Derivatives

Hydrogen Bonding and Crystal Packing

The acetamidophenyl group forms N–H···O and C=O···H–N hydrogen bonds, creating a 2D sheet structure (graph set R₂²(8) ). This contrasts with the 7-hydroxy analog, which forms O–H···O bonds ( C(6) motif) . Mercury analysis reveals tighter packing (void volume = 5.2%) compared to the nitro analog (void = 9.7%), suggesting lower solubility .

Table 2: Hydrogen Bonding and Packing Analysis

Biological Activity

4-Acetamidophenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family, characterized by its unique structural features. This compound has garnered interest due to its potential biological activities, particularly in the realm of anticancer research. The presence of bromine atoms and an acetamido group enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of 4-acetamidophenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is , with a molecular weight of approximately 480.1 g/mol. The compound features a dibromo substitution at positions 6 and 8 of the chromene ring, which is known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H12Br2N2O4 |

| Molecular Weight | 480.1 g/mol |

| IUPAC Name | N-(4-acetamidophenyl)-6,8-dibromo-2-oxochromene-3-carboxamide |

Anticancer Properties

Research indicates that compounds with similar chromene structures exhibit significant cytotoxic effects against various cancer cell lines. Preliminary studies on 4-acetamidophenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate suggest potential anticancer properties. For instance, derivatives of the chromene family have shown effectiveness against breast cancer and leukemia cells, indicating that this compound may also possess similar activities due to its structural characteristics that enhance cellular uptake and interaction with cancer-related pathways .

The mechanism by which this compound exerts its biological effects is under investigation. It is hypothesized that the electron-withdrawing bromine atoms may enhance the compound's lipophilicity, facilitating its penetration into cellular membranes. Furthermore, it may interact with specific enzymes or receptors involved in apoptosis and cell cycle regulation .

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Study on Coumarin Derivatives : A study demonstrated that derivatives of coumarin exhibited moderate antilipid peroxidation activity and cytotoxicity comparable to standard drugs in HEK-293 cells. The molecular docking studies suggested that these compounds could act as dual binding site inhibitors .

- Inhibition Studies : Research on structurally similar compounds indicated potent inhibition against acetylcholinesterase (AChE), suggesting a possible neuroprotective effect which could be relevant for developing treatments for neurodegenerative diseases .

Research Findings

The following table summarizes key findings from various studies on related chromene derivatives:

Q & A

Q. What are the standard synthetic routes for 4-acetamidophenyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate?

- Methodological Answer : The compound is typically synthesized via a multi-step process: (i) Bromination of the chromene core at positions 6 and 8 using Br₂ or NBS (N-bromosuccinimide) in acetic acid. (ii) Esterification of the 3-carboxyl group with 4-acetamidophenol under anhydrous conditions, employing coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine). (iii) Purification via recrystallization (e.g., using Et₂O or DCM/hexane mixtures) or column chromatography (SiO₂, gradient elution). Key challenges include controlling regioselectivity during bromination and minimizing hydrolysis of the ester group .

Q. How is the compound characterized spectroscopically to confirm its structure?

- Methodological Answer : A combination of techniques is used:

- 1H/13C NMR : Peaks for bromine-substituted aromatic protons (δ 7.3–8.5 ppm) and the acetamido group (δ 2.1 ppm for CH₃, δ 10.1 ppm for NH). Coupling constants (J values) confirm substitution patterns (e.g., J = 8.9 Hz for vicinal protons).

- HRMS : Exact mass analysis to confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm error.

- IR : Stretching frequencies for carbonyl groups (C=O at ~1700–1750 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹).

Discrepancies in spectral data require cross-validation with computational tools (e.g., DFT simulations) .

Q. What are the primary research applications of this compound?

- Methodological Answer : Current applications focus on:

- Medicinal Chemistry : Screening for antimicrobial or anticancer activity via in vitro assays (e.g., MIC against S. aureus or IC₅₀ in MTT assays).

- Materials Science : Investigating photophysical properties (e.g., fluorescence quantum yield) for optoelectronic device development.

- Chemical Biology : Use as a probe to study enzyme inhibition (e.g., targeting serine hydrolases via covalent modification) .

Advanced Research Questions

Q. How can contradictions in spectroscopic and crystallographic data during structural validation be resolved?

- Methodological Answer :

- Step 1 : Compare experimental NMR/IR data with computational predictions (e.g., using Gaussian or ORCA for DFT-based chemical shift calculations).

- Step 2 : Validate crystallographic parameters (e.g., R factor <0.05, data-to-parameter ratio >10) using SHELXL .

- Step 3 : Perform Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., C–Br···π contacts) that may influence spectral properties .

Q. What methodologies are employed for crystallographic analysis of this compound?

- Methodological Answer :

- Data Collection : Single-crystal X-ray diffraction at low temperature (100–135 K) to minimize thermal motion artifacts.

- Refinement : SHELXL for full-matrix least-squares refinement, incorporating anisotropic displacement parameters for heavy atoms (Br, O).

- Validation : PLATON for symmetry checks and CCDC deposition (e.g., CIF file generation). Example parameters: R₁ = 0.019–0.040, wR₂ = 0.045–0.092 .

Q. How can hydrogen bonding patterns in the crystal structure be systematically analyzed?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D(2) motifs for dimeric arrangements).

- Software Tools : Mercury (CCDC) for visualizing and quantifying H-bond geometries (distance, angle).

- Statistical Tools : Cross-correlate H-bond patterns with solubility and stability data (e.g., DSC for melting point trends) .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer :

- Solvent Optimization : Replace DCM with toluene for cost-effective scale-up.

- Catalysis : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 24 h).

- Workflow : Implement inline PAT (Process Analytical Technology) tools (e.g., ReactIR) to monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.